Ertiprotafib

Type 2 Diabetes Insulin Resistance Lipid Metabolism

Ertiprotafib (PTP 112) is the only commercially available research compound combining potent PTP1B inhibition (IC50 1.6 μM), IKK-β inhibition (IC50 400 nM), and dual PPARα/β agonism (EC50 ~1 μM) in a single molecule. This unique polypharmacology drives lipid-lowering and full glycemic improvement in vivo—effects not replicated by selective PTP1B inhibitors (e.g., JTT-551, Trodusquemine). Procure Ertiprotafib to faithfully reproduce key preclinical findings in Zucker fa/fa rats, ob/ob mice, and NF-κB pathway studies. Phase II clinical data available for translational bridging.

Molecular Formula C31H27BrO3S
Molecular Weight 559.5 g/mol
CAS No. 251303-04-5
Cat. No. B1671058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtiprotafib
CAS251303-04-5
SynonymsPTP-112;  PTP112;  PTP 112;  Ertiprotafib.
Molecular FormulaC31H27BrO3S
Molecular Weight559.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
InChIInChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1
InChIKeyFONCZICQWCUXEB-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ertiprotafib Procurement Guide: Core Potency and Multi-Target Profile for Metabolic Disease Research


Ertiprotafib (CAS 251303-04-5, also known as PTP 112) is a small-molecule insulin sensitizer developed as a PTP1B inhibitor. Its primary reported activity is inhibition of protein tyrosine phosphatase 1B with a reported IC50 range of 1.6 to 29 μM depending on assay conditions [1]. Critically, Ertiprotafib is characterized by multi-target pharmacology: it also inhibits IκB kinase β (IKK-β) with an IC50 of 400 nM, and functions as a dual agonist of peroxisome proliferator-activated receptors α and β/δ (PPARα and PPARβ/δ) with an EC50 of approximately 1 μM for transactivation [2]. This multi-modal profile distinguishes it from compounds acting solely on PTP1B and is central to its observed in vivo effects, including lipid lowering [3]. The compound advanced to Phase II clinical trials for Type 2 diabetes mellitus before development was discontinued [4].

Why Ertiprotafib Cannot Be Replaced by Standard PTP1B Inhibitors: A Critical Procurement Consideration


For research requiring the specific polypharmacology of Ertiprotafib, substitution with a standard PTP1B-selective inhibitor will fail to replicate key experimental outcomes. Unlike selective inhibitors such as JTT-551 (Ki = 0.22 μM for PTP1B) [1] or Trodusquemine (IC50 = 1 μM for PTP1B) [2], Ertiprotafib's potent inhibition of IKK-β (IC50 = 400 nM) and dual PPARα/β agonism (EC50 ~1 μM) are integral to its in vivo profile [3]. Specifically, the lipid-lowering effects and full glycemic improvement observed in rodent models are attributed to this combined activity, not PTP1B inhibition alone [4]. Therefore, studies referencing Ertiprotafib's unique mechanism or in vivo data—particularly those involving inflammation or lipid metabolism pathways—demand its use over a more selective but functionally narrower analog.

Ertiprotafib Quantitative Differentiation: Head-to-Head Data for Informed Procurement


Multi-Target Pharmacology: Superior In Vivo Lipid Lowering vs. Pure PTP1B Inhibition

Ertiprotafib's combined PTP1B inhibition and PPARα/γ agonism produces a distinct in vivo profile. In insulin-resistant Zucker fa/fa rats, Ertiprotafib (25 mg/kg/day) significantly lowered fasting blood glucose and insulin levels, improved glycemic excursion, and notably reduced triglyceride and free fatty acid levels [1]. This lipid-lowering effect is not characteristic of pure PTP1B inhibitors, as demonstrated by comparative studies with a close analog lacking the PPAR agonism, and is attributed to the activation of PPARα [1]. This dual action provides a more comprehensive metabolic improvement than PTP1B inhibition alone.

Type 2 Diabetes Insulin Resistance Lipid Metabolism

PTP1B Inhibition Potency: Validated Reference Standard for Novel Inhibitor Development

Ertiprotafib is widely used as a reference standard for evaluating novel PTP1B inhibitors. In a study by Bhattarai et al., a new compound (51) showed an IC50 of 1.3 μM against PTP1B, using Ertiprotafib as the standard drug with a concurrently determined IC50 of 1.4 μM under the same assay conditions [1]. Similarly, in a scaffold-hopping study, the most active new compound (3a) showed an IC50 of 1.3 μM, while Ertiprotafib was used as the benchmark [2]. This consistent use as a comparator validates its role as a performance benchmark.

Medicinal Chemistry PTP1B Inhibitors Drug Discovery

IKK-β Inhibition: A Key Differentiating Polypharmacology Mechanism

Unlike many PTP1B inhibitors that lack or have uncharacterized activity against IKK-β, Ertiprotafib is a potent inhibitor with an IC50 of 400 nM [1]. This activity is a critical component of its polypharmacology and distinguishes it from analogs developed solely for PTP1B inhibition, such as JTT-551 (Ki = 0.22 μM for PTP1B, no reported IKK-β activity) [2] or Trodusquemine (IC50 = 1 μM for PTP1B, no reported IKK-β activity) [3].

Inflammation IKK-β NF-κB Signaling

Advanced Clinical Validation: Human-Relevant Data Beyond Preclinical Analogs

Ertiprotafib is one of the few small-molecule PTP1B inhibitors to have advanced to Phase II clinical trials for Type 2 diabetes mellitus [1]. In contrast, many other PTP1B inhibitors, such as JTT-551 (preclinical) [2] and DPM-1001 (preclinical) [3], have not progressed beyond early-stage development. This clinical advancement provides a wealth of human pharmacokinetic, safety, and tolerability data that is not available for many preclinical analogs, offering a unique research tool for translational studies.

Clinical Trials Type 2 Diabetes Translational Research

PPARα/β/γ Dual Agonism: A Unique Pharmacological Feature for Metabolic Studies

Ertiprotafib is a dual agonist of PPARα and PPARβ/δ, with an EC50 of approximately 1 μM for transactivation [1]. Some studies also report PPARγ agonism [2]. This PPAR activity is a key differentiator from most other PTP1B inhibitors, which do not engage these nuclear receptors. For instance, JTT-551 (Ki = 0.22 μM for PTP1B) [3] and Trodusquemine (IC50 = 1 μM for PTP1B) [4] are selective for PTP1B and lack reported PPAR activity. This multi-receptor engagement drives the lipid-lowering effects observed in vivo [5].

PPAR Lipid Metabolism Adipogenesis

Selectivity Profile: A Different Kind of Tool for PTP1B Biology

While specific selectivity data for Ertiprotafib against TCPTP is not widely reported, the compound is characterized as having low selectivity, which contributed to its discontinuation [1]. This contrasts sharply with highly selective inhibitors like Trodusquemine (200-fold selective for PTP1B over TCPTP) [2] and JTT-551 (~42-fold selective) [3]. The lack of selectivity for Ertiprotafib, while a liability for therapeutic development, makes it a distinct tool for probing the combined or overlapping functions of PTP1B and TCPTP in cellular signaling, an application for which a highly selective compound would be inappropriate.

PTP1B TCPTP Selectivity

Ertiprotafib Application Scenarios: Matching Unique Pharmacology to Research Needs


1. In Vivo Studies Requiring Lipid-Lowering and Glycemic Control

Ertiprotafib is the preferred compound for in vivo models (e.g., Zucker fa/fa rats, ob/ob mice) where a combined effect on glucose homeostasis and lipid metabolism is desired. Its dual PTP1B inhibition and PPARα/β agonism produce a significant reduction in triglycerides and free fatty acids, an effect not replicated by selective PTP1B inhibitors [1].

2. Probing IKK-β/NF-κB Pathway in Metabolic Disease Context

For research investigating the crosstalk between insulin resistance and inflammation, Ertiprotafib provides a unique chemical probe. Its potent IKK-β inhibition (IC50 = 400 nM) is a defined and characterized activity [1], enabling studies of NF-κB pathway modulation in conjunction with metabolic endpoints.

3. Benchmarking Novel PTP1B Inhibitors in Drug Discovery

Ertiprotafib is a well-established reference standard for in vitro PTP1B inhibition assays. Its IC50 has been consistently determined across multiple studies (e.g., 1.4 μM in Bhattarai et al., 2010) [1], making it a reliable comparator for evaluating the potency of new chemical entities .

4. Translational Studies Leveraging Human Clinical Data

Given its progression to Phase II clinical trials [1], Ertiprotafib offers a unique advantage for translational research. Data on human pharmacokinetics, safety, and tolerability can inform the design of studies aiming to bridge preclinical findings to potential human applications, a resource unavailable for preclinical-only PTP1B inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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